molecular formula C18Br14O2 B14299683 1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) CAS No. 113588-14-0

1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)

Cat. No.: B14299683
CAS No.: 113588-14-0
M. Wt: 1366.8 g/mol
InChI Key: PJPJSHUNZMHBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) is a highly brominated aromatic compound It is characterized by the presence of multiple bromine atoms attached to a phenylene core and pentabromobenzene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) typically involves the bromination of a suitable phenylene precursor followed by the coupling of pentabromobenzene units. One common method includes:

    Bromination of Phenylene Precursor: The starting material, 1,2-dihydroxybenzene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 3, 4, 5, and 6 positions of the phenylene ring.

    Coupling Reaction: The tetrabrominated phenylene intermediate is then reacted with pentabromobenzene in the presence of a base such as potassium carbonate. This coupling reaction forms the final product, 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenylene core can be oxidized under strong oxidizing conditions, leading to the formation of quinones.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like zinc in acetic acid or sodium borohydride in ethanol.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of the corresponding hydrogenated compounds.

Scientific Research Applications

1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) has several scientific research applications:

    Materials Science: Used as a flame retardant in polymers and textiles due to its high bromine content.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Employed in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) depends on its application:

    Flame Retardant: The bromine atoms release bromine radicals upon heating, which interfere with the combustion process by capturing free radicals and terminating the chain reaction.

    Biological Activity: The compound may interact with cellular targets such as enzymes or DNA, leading to inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(tribromobenzene)
  • 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(dibromobenzene)
  • 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(monobromobenzene)

Uniqueness

1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) is unique due to its high degree of bromination, which imparts exceptional flame retardant properties and potential biological activity. Compared to similar compounds with fewer bromine atoms, it offers enhanced performance in applications requiring high bromine content.

Properties

CAS No.

113588-14-0

Molecular Formula

C18Br14O2

Molecular Weight

1366.8 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-[2,3,4,5-tetrabromo-6-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene

InChI

InChI=1S/C18Br14O2/c19-1-3(21)9(27)15(10(28)4(1)22)33-17-13(31)7(25)8(26)14(32)18(17)34-16-11(29)5(23)2(20)6(24)12(16)30

InChI Key

PJPJSHUNZMHBRI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.